4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
Brand Name: Vulcanchem
CAS No.: 54710-16-6
VCID: VC18691341
InChI: InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone

CAS No.: 54710-16-6

Cat. No.: VC18691341

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone - 54710-16-6

Specification

CAS No. 54710-16-6
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3
Standard InChI Key VRMKWKXBLAKJNX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)CCC1(C)C2OCCO2

Introduction

Chemical Identification and Structural Properties

Basic Chemical Descriptors

4- Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is systematically named 4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one. Its IUPAC name reflects the cyclohexenone core (positions 3 and 4 methyl-substituted) fused to a 1,3-dioxolane ring at position 4 . Key identifiers include:

PropertyValueSource
CAS Registry Number54710-16-6
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_{3}
Molecular Weight196.24 g/mol
Exact Mass196.11000
PSA (Polar Surface Area)35.53 Ų
LogP (Partition Coefficient)1.6748

The compound’s structure has been validated via spectral data, including GC-MS fragmentation patterns showing prominent peaks at m/z 73, 45, and 74, corresponding to the dioxolane ring and ketone group.

Stereochemical and Conformational Features

The cyclohexenone ring adopts a partially unsaturated conformation, with the dioxolane moiety introducing steric hindrance at position 4. Computational models predict a chair-like conformation for the cyclohexenone ring, stabilized by intramolecular hydrogen bonding between the ketone oxygen and dioxolane ether groups. The canonical SMILES string CC1=CC(=O)CCC1(C)C2OCCO2\text{CC1=CC(=O)CCC1(C)C2OCCO2} and InChIKey VRMKWKXBLAKJNX-UHFFFAOYSA-N\text{VRMKWKXBLAKJNX-UHFFFAOYSA-N} further define its stereochemistry.

Synthesis and Industrial Applications

Synthetic Pathways

The compound is typically synthesized via a two-step process:

  • Friedel-Crafts Acylation: Cyclohexenone derivatives are functionalized with acetyl groups under acidic conditions.

  • Dioxolane Protection: The ketone group is protected using ethylene glycol, forming the 1,3-dioxolane ring under catalytic acid conditions.

This method ensures high yields (≥99% purity) and scalability, as evidenced by supplier specifications .

Physicochemical Properties and Stability

Thermal and Solubility Data

While specific melting and boiling points remain unreported, the compound is described as a liquid at room temperature . Its LogP value of 1.67 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane and tetrahydrofuran . Water solubility is presumed low due to the nonpolar dioxolane and methyl groups.

Spectroscopic Characterization

Mass Spectrometry

GC-MS analysis reveals a molecular ion peak at m/z 196 (matching the molecular weight) and fragment ions at m/z 73 (dioxolane ring), 45 (ketone group), and 74 (cyclohexenone backbone).

Research and Development Trends

Recent studies focus on leveraging the compound’s dioxolane ring as a protecting group in total synthesis. For example, its use in constructing polycyclic ethers—a class of marine natural products—demonstrates its utility in complex molecule assembly. Additionally, modifications to the methyl groups are being explored to tune lipophilicity for drug delivery systems .

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